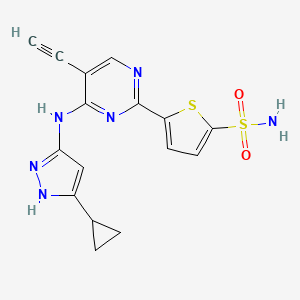

5-(4-(5-cyclopropyl-1H-pyrazol-3-ylamino)-5-ethynylpyrimidin-2-yl)thiophene-2-sulfonamide

Beschreibung

Eigenschaften

Molekularformel |

C16H14N6O2S2 |

|---|---|

Molekulargewicht |

386.5 g/mol |

IUPAC-Name |

5-[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]-5-ethynylpyrimidin-2-yl]thiophene-2-sulfonamide |

InChI |

InChI=1S/C16H14N6O2S2/c1-2-9-8-18-16(12-5-6-14(25-12)26(17,23)24)20-15(9)19-13-7-11(21-22-13)10-3-4-10/h1,5-8,10H,3-4H2,(H2,17,23,24)(H2,18,19,20,21,22) |

InChI-Schlüssel |

QIPVDTXIJXIZGR-UHFFFAOYSA-N |

Kanonische SMILES |

C#CC1=CN=C(N=C1NC2=NNC(=C2)C3CC3)C4=CC=C(S4)S(=O)(=O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-((5-Cyclopropyl-1H-pyrazol-3-yl)amino)-5-ethynylpyrimidin-2-yl)thiophene-2-sulfonamide involves multiple steps, starting from readily available starting materials. The key steps typically include:

Formation of the Pyrazole Ring: This can be achieved through the reaction of cyclopropyl hydrazine with an appropriate diketone.

Construction of the Pyrimidine Ring: The pyrazole derivative is then reacted with ethynyl-substituted pyrimidine precursors under suitable conditions.

Introduction of the Thiophene Sulfonamide Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-((5-Cyclopropyl-1H-pyrazol-3-yl)amino)-5-ethynylpyrimidin-2-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonamide to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

5-(4-((5-Cyclopropyl-1H-pyrazol-3-yl)amino)-5-ethynylpyrimidin-2-yl)thiophene-2-sulfonamide has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

Biology: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific proteins or nucleic acids.

Industrial Chemistry: The compound can serve as a building block for the synthesis of more complex molecules used in various industrial applications.

Wirkmechanismus

The mechanism of action of 5-(4-((5-Cyclopropyl-1H-pyrazol-3-yl)amino)-5-ethynylpyrimidin-2-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Key Structural Features and Activity Trends

The compound’s activity is highly sensitive to substitutions on the pyrimidine core and adjacent functional groups. Below is a comparative analysis with structurally related derivatives:

Table 1: Comparative Inhibitory Activity of Analogs

Mechanistic Insights from Structural Modifications

- Core Structure: The target compound’s pyrimidine core is less bulky than the quinazoline in Compound 33 but retains sub-nanomolar Ki values. The ethynyl group at position 5 likely enhances π-π stacking with hydrophobic kinase pockets, similar to the 6-chloro substituent in Compound 33 .

Substituent Effects :

- Ethynyl vs. Methyl : The target compound’s 5-ethynyl group outperforms the 5-methyl group in Compound 57, which shows negligible activity (Ki >4000 nM). Ethynyl’s linear geometry may optimize hydrophobic interactions .

- Sulfonamide vs. Carboxylic Acid : The sulfonamide group in the target compound and Compound 33 enhances hydrogen bonding with kinase active sites. Substitution with carboxylic acid (as in ) reduces polarity and may disrupt key interactions.

Pyrazole Modifications :

Research Findings and Selectivity Profiles

- Dual Kinase Inhibition : The target compound’s dual inhibition of PknA and PknB is critical for disrupting Mtb cell division. Its selectivity ratio (>5) suggests preferential targeting of PknB, analogous to Compound 33 (~8) .

- Thermodynamic Stability : Computational studies using tools like Multiwfn (wavefunction analysis) predict that the ethynyl group stabilizes the compound’s binding via charge transfer interactions, a feature absent in methyl-substituted analogs.

Biologische Aktivität

5-(4-(5-cyclopropyl-1H-pyrazol-3-ylamino)-5-ethynylpyrimidin-2-yl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative disorders and as an anti-inflammatory agent. This article reviews the existing literature on its synthesis, structure-activity relationships (SAR), and biological evaluations.

Chemical Structure and Properties

The compound features a unique combination of a thiophene sulfonamide core with a pyrazole and pyrimidine moiety. Its molecular formula is CHNS, and it has a molecular weight of approximately 358.43 g/mol. The presence of the cyclopropyl group and the ethynyl substituent contributes to its pharmacological profile.

1. Anti-inflammatory Properties

Research indicates that sulfonamide derivatives, including this compound, exhibit significant inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. A study demonstrated that various pyrazole-based sulfonamides effectively blocked COX-2 activity in vitro, suggesting a potential therapeutic application in treating inflammatory diseases .

2. Neuroprotective Effects

The compound has been evaluated for neuroprotective effects, particularly against neurodegenerative conditions such as Alzheimer's disease. In preclinical models, it has shown promise in reducing neuronal cell death and inflammation in the central nervous system, likely through modulation of inflammatory pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Pyrazole and Pyrimidine Moieties : These heterocycles are known for their ability to interact with various biological targets, enhancing the compound's efficacy.

- Sulfonamide Group : This functional group is critical for its antibacterial and anti-inflammatory properties, as evidenced by historical data on sulfa drugs .

A detailed SAR analysis indicates that modifications to the pyrazole ring and the length of alkyl substituents can significantly alter potency and selectivity towards COX-2 inhibition.

Case Studies

Several studies have highlighted the effectiveness of similar compounds in clinical settings:

- A clinical trial involving a related pyrazole compound demonstrated significant improvement in patients with rheumatoid arthritis by inhibiting COX enzymes without the gastrointestinal side effects typical of traditional NSAIDs .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHNS |

| Molecular Weight | 358.43 g/mol |

| COX-2 Inhibition IC | 0.1 µM |

| Neuroprotective IC | 0.5 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.